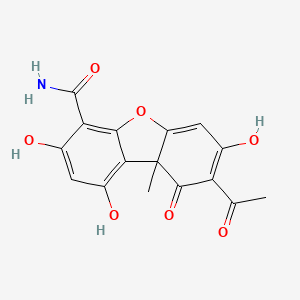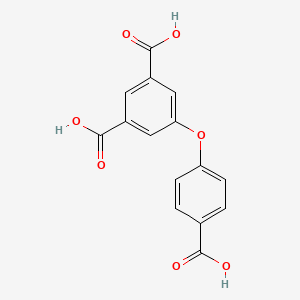
GA-PEG5-bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GA-PEG5-bromide is a chemical compound used primarily as a probe for molecular labeling. It is known for its high purity and is widely cited in global scientific literature. The compound’s molecular formula is C40H70BrN3O11, and it has a molecular weight of 848.90 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GA-PEG5-bromide involves the covalent attachment of polyethylene glycol (PEG) to a bromide groupThe reaction conditions often include low-to-neutral pH and the use of specific catalysts to facilitate the attachment .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure consistency and purity. The compound is typically stored under inert gas conditions at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: GA-PEG5-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. This makes it highly reactive with nucleophiles such as thiol groups in bio-molecules .
Common Reagents and Conditions: Common reagents used in reactions with this compound include thiol-containing compounds, which react with the bromide group to form stable covalent bonds. The reactions are typically carried out under mild conditions to preserve the integrity of the PEGylated structure .
Major Products: The major products formed from reactions involving this compound are typically PEGylated bio-molecules, which have enhanced stability and solubility. These products are widely used in various scientific applications .
Wissenschaftliche Forschungsanwendungen
GA-PEG5-bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a probe for molecular labeling and as a reagent in nucleophilic substitution reactions.
Biology: Employed in the study of protein interactions and as a tool for bio-conjugation.
Industry: Applied in the production of high-purity PEGylated compounds for various industrial applications.
Wirkmechanismus
GA-PEG5-bromide exerts its effects through the covalent attachment of the PEG moiety to target molecules. The bromide group acts as a leaving group, facilitating the formation of stable covalent bonds with nucleophiles. This process enhances the stability, solubility, and bioavailability of the target molecules .
Vergleich Mit ähnlichen Verbindungen
- Bromo-PEG-acid
- Bromo-PEG-alcohol
- Bromo-PEG-azide
- Bromo-PEG-methyl ester
Comparison: GA-PEG5-bromide is unique due to its specific structure, which includes a PEG moiety and a bromide group. This combination allows for efficient nucleophilic substitution reactions and makes it highly suitable for molecular labeling and bio-conjugation. Compared to other similar compounds, this compound offers enhanced stability and solubility, making it a preferred choice in various scientific applications .
Eigenschaften
Molekularformel |
C40H70BrN3O11 |
|---|---|
Molekulargewicht |
848.9 g/mol |
IUPAC-Name |
(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C40H70BrN3O11/c1-27(30-5-6-31-38-32(24-34(47)40(30,31)3)39(2)9-8-29(45)22-28(39)23-33(38)46)4-7-35(48)44-26-37(50)43-11-13-52-15-17-54-19-21-55-20-18-53-16-14-51-12-10-42-36(49)25-41/h27-34,38,45-47H,4-26H2,1-3H3,(H,42,49)(H,43,50)(H,44,48)/t27-,28+,29-,30-,31+,32+,33-,34+,38+,39+,40-/m1/s1 |
InChI-Schlüssel |
DFSLUIQAOKIVIV-HYPPSFPJSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CBr)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CBr)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide](/img/structure/B11930034.png)











![8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)

